![molecular formula C14H16BNO4S B1438452 N-Benzyl 3-borono-4-methylbenzenesulfonamide CAS No. 871329-73-6](/img/structure/B1438452.png)
N-Benzyl 3-borono-4-methylbenzenesulfonamide
Overview
Description
“N-Benzyl 3-borono-4-methylbenzenesulfonamide” is a chemical compound with the molecular formula C₁₄H₁₆BNO₄S . It has a molecular weight of 305.16 g/mol .
Molecular Structure Analysis
The InChI code for “N-Benzyl 3-borono-4-methylbenzenesulfonamide” is 1S/C14H14BrNO2S/c1-11-7-8-13(9-14(11)15)19(17,18)16-10-12-5-3-2-4-6-12/h2-9,16H,10H2,1H3 . This code provides a specific description of the compound’s molecular structure.Scientific Research Applications
Synthesis and Characterization
Research has focused on the synthesis and crystallographic characterization of N-benzyl-4-methylbenzenesulfonamides, showcasing methods for preparing these compounds and analyzing their structures. For example, Brock A. Stenfors and F. Ngassa (2020) detailed a two-step synthetic process for preparing N-benzyl-4-methylbenzenesulfonamides, culminating in the crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide via single-crystal X-ray diffraction (Stenfors & Ngassa, 2020).
Antibacterial and Anti-inflammatory Applications
Some research has explored the antibacterial and anti-inflammatory potential of sulfonamide derivatives. M. Abbasi et al. (2017) synthesized new sulfonamides bearing a 1,4-benzodioxin ring, indicating possible therapeutic applications for inflammatory diseases. These compounds exhibited good inhibitory activity against various bacterial strains and decent inhibition against lipoxygenase enzyme, hinting at their utility in drug development for inflammatory and associated diseases (Abbasi et al., 2017).
Potential in Drug Development
The structure and synthesis of methylbenzenesulfonamide derivatives have garnered interest for their potential in drug development, particularly as antagonists for conditions such as HIV-1 infection. Cheng De-ju (2015) described the preparation of compounds that could serve as candidate compounds for drug development, emphasizing the active groups like pyridine and benzenesulfonyl in their structures (Cheng De-ju, 2015).
Catalytic Reactions and Material Synthesis
Research into catalytic reactions and material synthesis also involves similar sulfonamide compounds. For instance, P. Anbarasan, H. Neumann, and M. Beller (2011) utilized N-Cyano-N-phenyl-p-methylbenzenesulfonamide for the electrophilic cyanation of aryl and heteroaryl bromides, demonstrating the compound's utility in synthesizing various benzonitriles, an important class of compounds in pharmaceutical intermediates (Anbarasan et al., 2011).
Safety And Hazards
When handling “N-Benzyl 3-borono-4-methylbenzenesulfonamide”, it’s important to avoid contact with skin and eyes, and to avoid inhalation of vapour or mist . If the compound comes into contact with the skin, it’s recommended to immediately wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .
properties
IUPAC Name |
[5-(benzylsulfamoyl)-2-methylphenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BNO4S/c1-11-7-8-13(9-14(11)15(17)18)21(19,20)16-10-12-5-3-2-4-6-12/h2-9,16-18H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFDVOIFZPBZUIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)S(=O)(=O)NCC2=CC=CC=C2)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50657220 | |
Record name | [5-(Benzylsulfamoyl)-2-methylphenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50657220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Benzyl 3-borono-4-methylbenzenesulfonamide | |
CAS RN |
871329-73-6 | |
Record name | B-[2-Methyl-5-[[(phenylmethyl)amino]sulfonyl]phenyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=871329-73-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [5-(Benzylsulfamoyl)-2-methylphenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50657220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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